![molecular formula C25H25N5OS B2700396 1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone CAS No. 483984-60-7](/img/structure/B2700396.png)
1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone is a useful research compound. Its molecular formula is C25H25N5OS and its molecular weight is 443.57. The purity is usually 95%.
BenchChem offers high-quality 1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antiviral Activity
Research involving compounds with structures related to "1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone" has demonstrated significant efforts in the synthesis of heterocyclic compounds and their evaluation for antiviral activities. For example, Attaby et al. (2006) synthesized a series of heterocyclic compounds from a starting material similar in complexity and evaluated their cytotoxicity and antiviral activities against HSV1 and HAV-MBB, showcasing the potential of these compounds in antiviral research (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Antibacterial and Antifungal Activities
The exploration of these compounds extends into antimicrobial applications, where their synthesis and the evaluation of antibacterial and antifungal activities are of interest. Studies like those conducted by Abdelall (2014) and Bhadraiah et al. (2020) involve synthesizing novel heterocyclic compounds, including thiadiazoles and thiazolo-pyrimidine analogues, to assess their effectiveness against various bacterial and fungal strains. These investigations highlight the compounds' potential as broad-spectrum antibacterial agents and their specific efficacy against certain fungal agents (Abdelall, 2014); (Bhadraiah et al., 2020).
Synthesis Techniques and Characterization
The methodologies for synthesizing and characterizing these compounds are crucial in their scientific research applications. Efficient synthesis techniques, such as those described by Darweesh et al. (2016), utilize microwave-mediated methods to create benzothiazole- and benzimidazole-based heterocycles, demonstrating the innovative approaches to compound synthesis and the importance of structural elucidation in developing new pharmaceuticals (Darweesh, Mekky, Salman, & Farag, 2016).
Insecticidal Evaluation
Further expanding the utility of these compounds, research by Halim et al. (2020) involved the synthesis of pyrazole-based tetrahydropyrimidine derivatives and their evaluation for insecticidal activity. This study illustrates the potential of these compounds in agricultural applications, particularly in pest management strategies (Halim, Ramadan, Rizk, & El-Hashash, 2020).
Molecular Docking Studies
The application of molecular docking studies, as seen in the work by Bhadraiah et al. (2020), further elucidates the mechanism of action of these compounds at the molecular level. Such studies provide insights into the interaction between synthesized compounds and target proteins, offering a scientific basis for their antimicrobial and potentially therapeutic effects (Bhadraiah et al., 2020).
特性
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5OS/c31-23(29-13-11-20(12-14-29)15-19-7-3-1-4-8-19)17-32-25-22-16-28-30(24(22)26-18-27-25)21-9-5-2-6-10-21/h1-10,16,18,20H,11-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHQGGOBXNFVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2700313.png)
![4-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2700315.png)
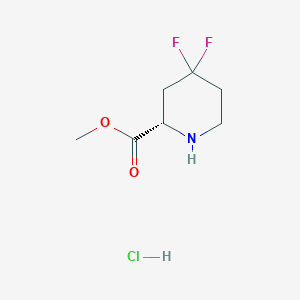
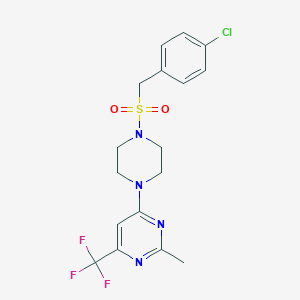

![N1-(3-acetamidophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2700320.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2700321.png)

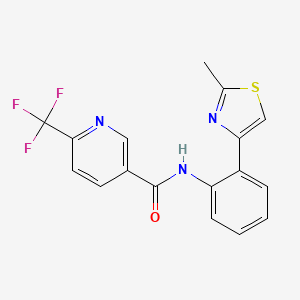
![2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2700329.png)
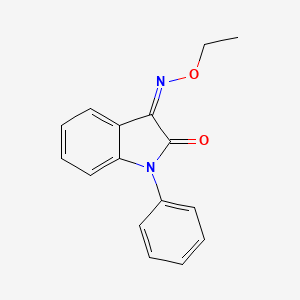
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2700332.png)
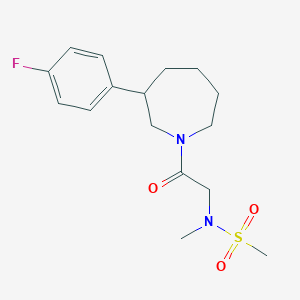
![ethyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B2700335.png)